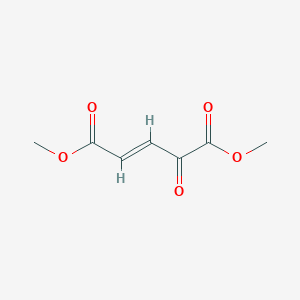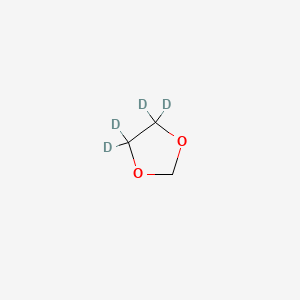
1,3-Dioxolane-4,4,5,5-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4,4,5,5-d4 is a deuterated derivative of 1,3-dioxolane, a heterocyclic acetal. The compound is characterized by the replacement of hydrogen atoms with deuterium at the 4 and 5 positions. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane-4,4,5,5-d4 typically involves the deuteration of 1,3-dioxolane. This can be achieved through the reaction of 1,3-dioxolane with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient deuteration. The use of high-purity deuterium sources and advanced catalytic systems can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1,3-Dioxolane-4,4,5,5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carbonyl compounds.
Reduction: It can be reduced to yield deuterated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and substituted dioxolanes.
科学研究应用
1,3-Dioxolane-4,4,5,5-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.
Medicine: It is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound finds applications in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism by which 1,3-Dioxolane-4,4,5,5-d4 exerts its effects is primarily through its interactions with molecular targets in various chemical and biological systems. The presence of deuterium atoms can influence reaction kinetics and pathways, leading to unique outcomes compared to non-deuterated analogs. In biological systems, the compound can act as a tracer, allowing researchers to monitor metabolic processes and enzyme activities.
相似化合物的比较
1,3-Dioxolane-4,4,5,5-d4 can be compared with other similar compounds, such as:
1,3-Dioxolane: The non-deuterated analog, which is widely used as a solvent and reagent in organic synthesis.
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and applications.
Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its specific deuteration pattern, which can provide distinct advantages in certain applications, particularly in NMR spectroscopy and metabolic studies.
属性
CAS 编号 |
42219-54-5 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
78.103 |
IUPAC 名称 |
4,4,5,5-tetradeuterio-1,3-dioxolane |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2 |
InChI 键 |
WNXJIVFYUVYPPR-LNLMKGTHSA-N |
SMILES |
C1COCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)
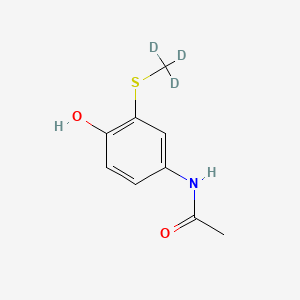
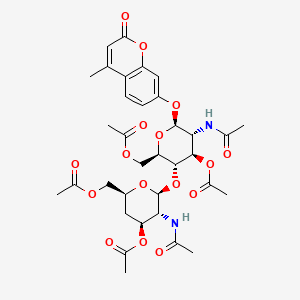
![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)
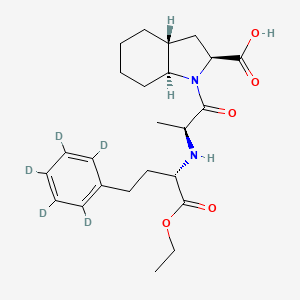
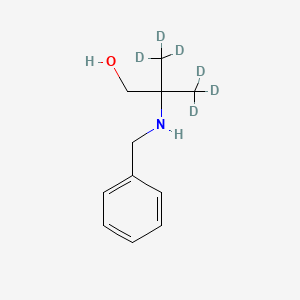
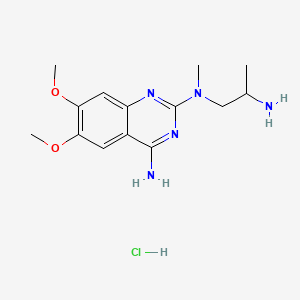
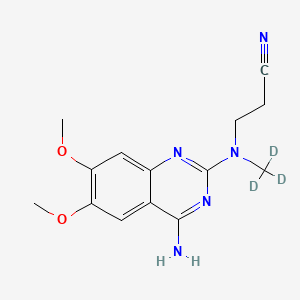
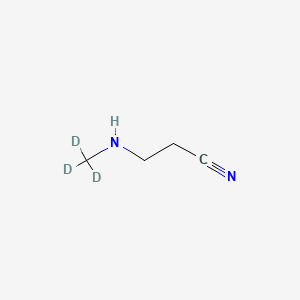
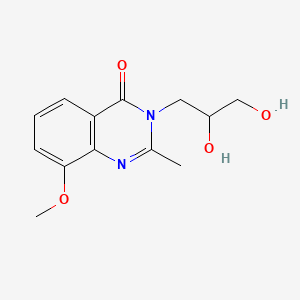
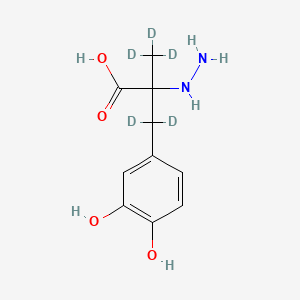
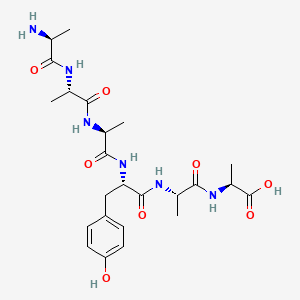
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)
